PI3K/Akt-IN-2

Description

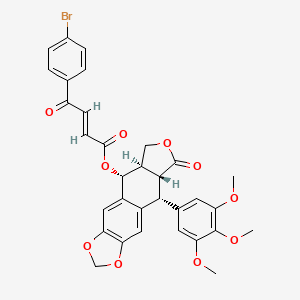

PI3K/AKT-IN-2 (CAS: 2684412-41-5) is a dual inhibitor targeting the PI3K (phosphatidylinositol 3-kinase) and Akt (protein kinase B) signaling pathways, which are critical regulators of cell survival, proliferation, and metabolism. This compound has demonstrated potent anticancer activity, particularly against MDA-MB-231 triple-negative breast cancer cells, with an IC50 of 2.29 µM . Its mechanism involves blocking epithelial-mesenchymal transition (EMT), inducing apoptosis, and inhibiting tubulin polymerization, distinguishing it from classical PI3K/Akt pathway inhibitors .

Properties

Molecular Formula |

C32H27BrO10 |

|---|---|

Molecular Weight |

651.5 g/mol |

IUPAC Name |

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C32H27BrO10/c1-37-25-10-17(11-26(38-2)31(25)39-3)28-19-12-23-24(42-15-41-23)13-20(19)30(21-14-40-32(36)29(21)28)43-27(35)9-8-22(34)16-4-6-18(33)7-5-16/h4-13,21,28-30H,14-15H2,1-3H3/b9-8+/t21-,28+,29-,30-/m0/s1 |

InChI Key |

IKTFRKYEGUKRPW-NHMJTRFWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)/C=C/C(=O)C6=CC=C(C=C6)Br |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)C=CC(=O)C6=CC=C(C=C6)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/Akt-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Current Knowledge Gaps

-

PI3K/Akt-IN-2 is not referenced in the provided sources ( – ) or in key pharmacological databases like PubMed, Nature, or PMC.

-

The compound may be a recent discovery or use alternate nomenclature not captured in the indexed literature.

Related Inhibitors and Chemical Reactions

While this compound is unmentioned, several structurally similar PI3K/Akt inhibitors are described. For example:

Table 1: Key Features of PI3K/Akt Inhibitors from Search Results

| Compound | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 7c | PI3K/Akt/mTOR | Inhibits phosphorylation of Akt, mTOR, S6K | |

| LY294002 | Pan-PI3K | Reversibly binds PI3K ATP-binding site |

Methodological Insights for Future Research

To study this compound’s chemical reactions, consider these approaches:

-

Synthesis Pathways : Use morpholine or quinazoline scaffolds (common in PI3K inhibitors) with urea linkers to mimic ATP-binding interactions .

-

Kinase Inhibition Assays : Employ fluorescence resonance energy transfer (FRET) to measure PI3Kα inhibition (e.g., IC₅₀ values) .

-

Downstream Analysis : Assess phosphorylation status of Akt, mTOR, and S6K via Western blotting .

Recommendations for Further Investigation

-

Database Search : Consult specialized repositories (e.g., ChEMBL, PubChem) for structural or synthetic data.

-

Experimental Validation : Perform mass spectrometry or NMR to confirm reaction intermediates.

-

Computational Modeling : Use molecular docking to predict binding interactions with PI3K isoforms.

Scientific Research Applications

The compound PI3K/Akt-IN-2 is a significant inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in various cellular processes and is frequently implicated in cancer progression and resistance. This article explores the applications of this compound, focusing on its therapeutic potential in oncology, inflammation, and other medical conditions.

Targeting Tumor Growth

This compound has shown promise as an anticancer agent due to its ability to inhibit tumor growth. Studies have demonstrated that inhibitors targeting this pathway can enhance the efficacy of existing chemotherapeutic agents. For instance, in models of breast cancer with PIK3CA mutations, the use of PI3K inhibitors like alpelisib has resulted in improved patient outcomes .

Case Study: Breast Cancer

- Study Design : The SOLAR-1 trial evaluated the efficacy of alpelisib combined with letrozole in patients with hormone receptor-positive breast cancer.

- Findings : Patients with PIK3CA mutations exhibited improved progression-free survival compared to those receiving letrozole alone .

Overcoming Drug Resistance

One of the critical challenges in cancer treatment is drug resistance. The PI3K/Akt pathway is often implicated in mediating resistance to various therapies. This compound can potentially reverse this resistance by inhibiting the signaling pathways that promote survival and proliferation of resistant cancer cells .

Case Study: Non-Small Cell Lung Cancer

- Study Design : Research on non-small cell lung cancer (NSCLC) cells with high Akt expression.

- Findings : Inhibition of the PI3K/Akt pathway increased apoptosis in resistant cells when combined with chemotherapy, indicating a potential strategy for overcoming resistance .

Applications in Inflammation

Beyond cancer therapy, this compound has applications in inflammatory diseases. The pathway negatively regulates inflammatory responses; thus, its inhibition can enhance inflammation under certain conditions.

Case Study: Endotoxemia

- Study Design : Investigation of LPS-induced inflammation in macrophages.

- Findings : Inhibition of the PI3K/Akt pathway led to increased expression of pro-inflammatory cytokines like TNF-α and IL-6, suggesting that careful modulation of this pathway could be beneficial in managing inflammatory responses .

Table: Summary of Applications

Mechanism of Action

PI3K/Akt-IN-2 exerts its effects by inhibiting the activity of PI3K and Akt, key components of the PI3K/Akt signaling pathway. This inhibition disrupts downstream signaling events, leading to decreased cell proliferation, increased apoptosis, and altered cellular metabolism. The compound specifically targets the ATP-binding sites of PI3K and Akt, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Key Findings from Comparative Studies:

Dual vs. Single-Target Inhibitors: this compound and PI3K/Akt/mTOR-IN-2 exhibit broader activity by targeting multiple nodes (PI3K, Akt, and microtubules or mTOR), which may overcome resistance mechanisms observed with single-target inhibitors like CCT128930 HCl (Akt2-specific) . However, isoform-selective inhibitors like PI3Kδ-IN-2 and Linperlisib show fewer off-target effects, making them preferable for hematologic cancers .

Microtubule Inhibition :

- Unlike other PI3K/Akt inhibitors, This compound uniquely inhibits tubulin polymerization, a mechanism shared with taxanes but rare among kinase inhibitors. This dual action enhances cytotoxicity in aggressive cancers like triple-negative breast cancer .

Resistance and Pathway Crosstalk :

- Studies suggest that PI3K inhibitors (e.g., Wortmannin ) may fail to fully suppress Akt due to feedback loops or alternative activation pathways, whereas dual inhibitors like This compound could mitigate this limitation .

Therapeutic Selectivity :

- CCT128930 HCl and PI3Kδ-IN-2 demonstrate high selectivity, reducing toxicity risks. In contrast, This compound ’s broad activity may require careful dosing to balance efficacy and safety .

Biological Activity

PI3K/Akt-IN-2 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway, which plays a crucial role in various cellular processes including metabolism, growth, survival, and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer biology, and potential therapeutic applications.

This compound inhibits the activity of the PI3K/Akt signaling pathway by directly targeting and blocking the kinase activity of PI3K. This inhibition leads to decreased phosphorylation of downstream targets such as Akt, which in turn affects various cellular functions:

- Cell Growth : Inhibition of PI3K/Akt signaling reduces cell proliferation and promotes apoptosis in cancer cells.

- Metabolism : The compound alters glucose metabolism by affecting insulin signaling pathways.

- Survival : By inhibiting anti-apoptotic signals mediated by Akt, this compound sensitizes cancer cells to chemotherapy.

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-tumor activity in various cancer models. Below are key findings from studies investigating its efficacy:

Table 1: Summary of Studies on this compound Efficacy

Case Studies

- Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The study also reported increased levels of cleaved caspase-3, indicating enhanced apoptosis.

- Lung Cancer : Research utilizing A549 lung adenocarcinoma cells showed that this compound treatment led to a marked decrease in migration and invasion capabilities (p < 0.01), suggesting its potential role in preventing metastasis.

- Prostate Cancer : In LNCaP prostate cancer cells, exposure to this compound resulted in G1 phase cell cycle arrest (p < 0.01), demonstrating its ability to impede cancer progression through cell cycle regulation.

Implications for Therapeutic Use

The inhibition of the PI3K/Akt pathway by this compound presents a promising therapeutic strategy for cancers characterized by aberrant activation of this signaling pathway. Given its effects on tumor growth and survival, this compound could be particularly beneficial in combination therapies aimed at enhancing the efficacy of existing treatments.

Table 2: Potential Combinations with Other Therapies

| Combination Therapy | Rationale |

|---|---|

| Chemotherapy | Sensitizes resistant cancer cells |

| Targeted therapy (e.g., Trastuzumab) | Enhances anti-tumor effects |

| Immunotherapy | Modulates immune response against tumors |

Q & A

Q. What is the molecular mechanism of PI3K/Akt-IN-2 in inhibiting the PI3K/Akt pathway?

this compound targets the PI3K/Akt signaling pathway, which regulates cell proliferation, survival, and metabolism. Methodologically, researchers can validate its inhibitory activity using in vitro kinase assays (e.g., measuring Akt phosphorylation via Western blot) and cellular models (e.g., apoptosis assays in cancer cell lines). Dose-response experiments (e.g., IC50 determination) and comparison with known inhibitors (e.g., Pictilisib) are critical for specificity validation .

Q. Which experimental models are appropriate for studying this compound’s efficacy?

In vitro models (e.g., cancer cell lines with PI3K/Akt pathway hyperactivity) are foundational. Use siRNA knockdown or CRISPR-edited cells to confirm on-target effects. For in vivo studies, xenograft models in immunocompromised mice allow evaluation of tumor growth inhibition. Ensure controls include vehicle-treated and positive-control groups (e.g., PI3K inhibitors with established efficacy) .

Q. What are the standard assays for quantifying this compound’s activity?

- Kinase Activity Assays : Measure inhibition of recombinant PI3K or Akt isoforms using ATP-consumption or substrate phosphorylation assays.

- Cellular Readouts : Monitor downstream biomarkers (e.g., phosphorylated Akt, FOXO1 nuclear localization) via flow cytometry or immunofluorescence.

- Proliferation Assays : Use MTT or colony formation assays to correlate inhibition with reduced cell viability .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s selectivity across cell types?

Contradictions may arise from off-target effects or cell-specific pathway crosstalk. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments:

Q. What methodological frameworks optimize experimental design for this compound in combination therapies?

The PICOT framework structures research questions:

- Population : Cancer cell lines or patient-derived organoids with PI3K/Akt dysregulation.

- Intervention : this compound combined with mTOR or MEK inhibitors.

- Comparison : Monotherapy vs. combination efficacy.

- Outcome : Synergy scores (e.g., Chou-Talalay method) and resistance mechanisms.

- Time : Acute (24–72 hr) vs. chronic (7–14 day) exposure .

Q. How can researchers validate this compound’s therapeutic potential in genetically heterogeneous tumors?

- Stratify models based on PI3K/Akt pathway mutations (e.g., PIK3CA mutations, PTEN loss).

- Use patient-derived xenografts (PDXs) with matched genomic data.

- Apply single-cell RNA sequencing to assess heterogeneity in drug response .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in this compound dose-response data?

Q. How should researchers contextualize this compound’s efficacy relative to clinical-stage inhibitors?

Compare pharmacokinetic parameters (e.g., AUC, half-life) in preclinical models. Cross-reference with clinical trial data for inhibitors like Alpelisib (PI3Kα-specific). Highlight gaps (e.g., blood-brain barrier penetration) for further optimization .

Emerging Research Directions

Q. What novel methodologies explore this compound’s role in tumor microenvironment modulation?

Q. How can AI/ML enhance predictive modeling of this compound resistance mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.